molecular formula C17H19ClN6O3S B10972294 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10972294
M. Wt: 422.9 g/mol
InChI Key: CEUQTMDKSCQUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a phenoxy group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common approach includes the following steps:

    Formation of the Phenoxy Group: The reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxypropyl intermediate.

    Triazole Ring Formation: The intermediate is then reacted with a suitable triazole precursor under controlled conditions to form the triazole ring.

    Pyrazole Attachment:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrazole moiety.

    Reduction: Reduction reactions can target the nitro group in the pyrazole ring, converting it to an amine.

    Substitution: The phenoxy and triazole rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: Explored for use as a pesticide or herbicide due to its bioactive properties.

    Materials Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The triazole and pyrazole rings are known to interact with biological macromolecules, potentially leading to the inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
  • 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole-5-thione

Uniqueness

The unique combination of the phenoxy, triazole, and pyrazole moieties in 3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19ClN6O3S

Molecular Weight

422.9 g/mol

IUPAC Name

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C17H19ClN6O3S/c1-12-8-13(18)5-6-15(12)27-7-3-4-16-20-21-17(22(16)2)28-11-23-10-14(9-19-23)24(25)26/h5-6,8-10H,3-4,7,11H2,1-2H3

InChI Key

CEUQTMDKSCQUEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC2=NN=C(N2C)SCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.